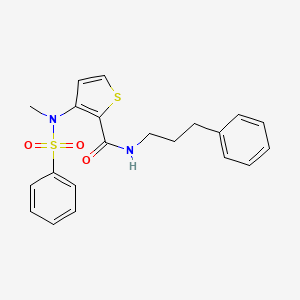
3-(N-methylbenzenesulfonamido)-N-(3-phenylpropyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(N-methylbenzenesulfonamido)-N-(3-phenylpropyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(N-methylbenzenesulfonamido)-N-(3-phenylpropyl)thiophene-2-carboxamide is a synthetic compound that belongs to the sulfonamide class, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure
The compound features a thiophene ring substituted with a carboxamide group and a sulfonamide moiety. Its structure can be represented as follows:
Antimicrobial Properties
Sulfonamides, including this compound, are primarily recognized for their antimicrobial activity. They inhibit bacterial growth by interfering with folic acid synthesis, crucial for DNA replication and cell division. A study highlighted that sulfonamide hybrids exhibit enhanced antibacterial effects compared to their parent compounds due to structural modifications that improve their affinity for bacterial enzymes .
The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate. This inhibition leads to a depletion of folate levels in bacteria, ultimately resulting in cell death.
Case Studies
- Antibacterial Activity Assessment : A recent study tested various sulfonamide derivatives against common bacterial strains. The compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
- Synergistic Effects : Research indicated that when combined with other antibiotics, such as penicillin, the compound exhibited synergistic effects, enhancing overall antibacterial efficacy. This suggests potential for use in combination therapies to combat antibiotic resistance.
Table of Biological Activity
Eigenschaften
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3-phenylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-23(28(25,26)18-12-6-3-7-13-18)19-14-16-27-20(19)21(24)22-15-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-14,16H,8,11,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGNUNSWJCOQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














